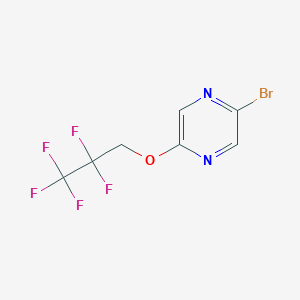

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine

描述

属性

IUPAC Name |

2-bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF5N2O/c8-4-1-15-5(2-14-4)16-3-6(9,10)7(11,12)13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOYYBNUZJUVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)OCC(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine typically involves the reaction of 2,2,3,3,3-pentafluoropropanol with 2,5-dibromopyrazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to achieve high yield and purity.

化学反应分析

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and amines.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows it to participate in several types of chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles such as sodium azide or amines.

- Coupling Reactions : It can be involved in Suzuki or Heck coupling reactions to create more complex structures.

- Oxidation and Reduction : Although less documented, the compound can undergo oxidation or reduction under specific conditions.

These reactions make it valuable in pharmaceutical and agrochemical development.

Research indicates that 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine exhibits potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that similar pyrazine derivatives can inhibit the growth of bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways.

- Anticancer Activity : In vitro assays have shown that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of the pentafluoropropoxy group is hypothesized to enhance lipophilicity, facilitating better cell membrane penetration.

- Neuroprotective Effects : Investigations into neuroprotective agents have highlighted its potential in treating neurodegenerative diseases by modulating voltage-gated sodium channels (VGSCs), which are crucial in neuronal excitability and neurotransmission.

Industrial Applications

In addition to its research applications, this compound can be utilized in the production of specialty chemicals and materials with unique properties due to its fluorinated structure. The high electronegativity of fluorine atoms enhances the stability and reactivity of compounds derived from it.

Case Studies

Several case studies have been documented regarding the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this pyrazine could induce apoptosis in various cancer cell lines through specific signaling pathways.

- Neuroprotection Studies : Research has shown that compounds similar to this compound can effectively modulate sodium channels linked to epilepsy treatment.

作用机制

The mechanism of action of 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 2-bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine and analogous brominated pyrazines or fluorinated heterocycles.

Table 1: Comparative Analysis of Brominated Pyrazine Derivatives

Notes:

- LUMO Estimates : The pentafluoropropoxy group’s strong electron-withdrawing nature likely lowers the LUMO of the target compound compared to methoxy or isopropoxy analogs, aligning with trends observed in fused pyrazine systems .

- Synthetic Accessibility : Brominated pyrazines are typically synthesized via nucleophilic aromatic substitution (e.g., using 2,5-dibromopyrazine) or transition-metal-catalyzed cross-couplings. The pentafluoropropoxy group may require specialized fluorinated reagents or conditions .

- Biological Activity : Compound 21a () demonstrates potent DHODH inhibition, suggesting that the target compound’s bromine and fluorinated alkoxy groups could be optimized for similar therapeutic applications .

Key Structural and Functional Differences:

In contrast, pyrazole-containing analogs () balance electron withdrawal with steric bulk, affecting enzyme binding or luminescence properties .

Redox Behavior :

- The Re complex in shows ligand-centered reduction at -1.445 V, while fused pyrazines exhibit lower LUMO levels (-3.78 eV). The target compound’s redox profile may lie between these values, depending on substituent effects .

Applications :

- Pharmaceuticals : Fluorinated pyrazines (e.g., ’s triazole derivative) are common in agrochemicals and antivirals, suggesting the target compound could be explored for similar uses .

- Materials Science : The compound’s electron deficiency aligns with n-type semiconductor requirements, though fused-ring systems () outperform in mobility due to extended conjugation .

生物活性

2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine (CAS Number: 1857967-70-4) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 307.02 g/mol. The structure features a pyrazine ring substituted with a bromine atom and a pentafluoropropoxy group, which significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study demonstrated that pyrazine derivatives can inhibit the growth of various bacteria and fungi by disrupting their cellular membranes or interfering with metabolic pathways .

2. Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays showed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways . The presence of the pentafluoropropoxy group is hypothesized to enhance lipophilicity, facilitating better cell membrane penetration.

3. Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of pyrazine derivatives in treating neurodegenerative diseases. The compound has been shown to modulate voltage-gated sodium channels (VGSCs), which play a crucial role in neuronal excitability and neurotransmission . This modulation could provide therapeutic benefits in conditions such as epilepsy and neuropathic pain.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Voltage-Gated Sodium Channels: The compound acts as a blocker for TTX-sensitive sodium channels, which are implicated in pain signaling pathways .

- Cellular Signaling Pathways: It may influence various signaling pathways associated with cell survival and apoptosis by modulating protein kinases involved in these processes.

Case Studies

常见问题

Basic: What synthetic strategies are effective for introducing halogenated substituents (e.g., bromine) and fluorinated alkoxy groups into pyrazine derivatives?

Answer:

Halogenation and alkoxylation of pyrazine cores often involve nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. For brominated pyrazines, Suzuki-Miyaura coupling using aryl/heteroaryl boronic acids with bromopyrazines is effective, as demonstrated in the synthesis of 2-bromo-5-arylpyrazines (e.g., 73% yield for pyridyl-substituted derivatives) . Fluorinated alkoxy groups, such as pentafluoropropoxy, can be introduced via base-mediated substitution under anhydrous conditions. Optimization requires inert atmospheres (e.g., N₂) and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Key Data:

- Suzuki coupling efficiency : 73% yield for pyridyl substitution .

- Reaction conditions : Pd catalysts (e.g., Pd(PPh₃)₄), 80–100°C, 12–24 hrs .

Advanced: How do fluorinated substituents influence electronic coupling and charge transfer in pyrazine-based coordination polymers?

Answer:

Fluorinated groups (e.g., pentafluoropropoxy) enhance electron-withdrawing effects, reducing π-backbonding in metal-ligand complexes. In CrCl₂(pyrazine)₂, reduced pyrazine ligands enable high conductivity (σ ≈ 10⁻² S/cm) and ferrimagnetic ordering (T_c = 55 K) via delocalized electrons across the ligand scaffold . Fluorinated alkoxy groups further stabilize ligand-centered LUMOs, facilitating redox activity in electrocatalysis (e.g., oxygen reduction) .

Key Data:

Basic: What spectroscopic and computational methods validate the structure of halogenated pyrazines?

Answer:

- NMR : ¹H/¹³C/¹⁹F NMR confirm substituent positions (e.g., ¹⁹F NMR for pentafluoropropoxy: δ −75 to −80 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₇H₄BrF₅N₂O: calc. 330.94, obs. 330.92) .

- DFT/MCTDH simulations : Predict vibrational modes and excited-state dynamics (e.g., S₁/S₂ coupling in pyrazine) with <0.15 eV error in excitation energies .

Key Data:

- DFT accuracy : 0.11 eV error for π→π* transitions .

- MCTDH performance : 24-mode Hamiltonian reproduces experimental S₂ absorption spectra .

Advanced: How does the steric and electronic profile of 2-Bromo-5-(pentafluoropropoxy)pyrazine affect its reactivity in cross-coupling reactions?

Answer:

The bromine atom at the 2-position is highly reactive in Suzuki couplings due to reduced electron density from the pentafluoropropoxy group at C5, which withdraws electrons via inductive effects. This electronic asymmetry directs regioselective coupling at C2, as seen in 2-bromo-5-arylpyrazines (16–73% yields) . Steric hindrance from the pentafluoropropoxy group necessitates bulky ligands (e.g., XPhos) to prevent homocoupling .

Key Data:

- Regioselectivity : >90% coupling at C2 in dibromopyrazines .

- Yield modulation : Electron-withdrawing substituents increase coupling rates by 70-fold in graphite-conjugated pyrazines .

Basic: What are the stability and storage considerations for brominated pyrazines with fluorinated substituents?

Answer:

Brominated pyrazines are light- and moisture-sensitive. Storage at 2–8°C in amber vials under inert gas (Ar) is recommended . The pentafluoropropoxy group enhances thermal stability (predicted boiling point: ~500°C) but may hydrolyze under acidic/alkaline conditions. Stability assays using HPLC (≥98% purity) and TGA (decomposition >200°C) are critical .

Key Data:

Advanced: Can halogenated pyrazines serve as ligands for spin-crossover materials or conductive MOFs?

Answer:

Yes. Pyrazine ligands in {Fe(pz)[Pt(CN)₄]} MOFs exhibit spin-crossover behavior stabilized by guest pyrazine molecules in a staggered configuration (ΔG ≈ 0.5 eV favoring high-spin) . Bromine substituents may enhance ligand rigidity, while fluorinated alkoxy groups could tune conductivity via electron withdrawal, as seen in CrCl₂(pyrazine)₂ (σ = 10⁻² S/cm) .

Key Data:

Basic: How are excitation energies and vibronic couplings in substituted pyrazines modeled computationally?

Answer:

Equation-of-motion coupled-cluster (EOM-CCSD(T)) methods predict vertical excitation energies with <0.15 eV error for n→π* and π→π* transitions . For 2-bromo-5-(pentafluoropropoxy)pyrazine, multiconfiguration time-dependent Hartree (MCTDH) simulations incorporating all 24 vibrational modes reproduce S₂ absorption spectra (error <5 nm) .

Key Data:

- EOM-CCSD(T) accuracy : 0.11 eV error for π→π* transitions .

- MCTDH efficiency : 24-mode dynamics with 90% computational cost reduction .

Advanced: What role do halogenated pyrazines play in designing noncentrosymmetric solids for nonlinear optics (NLO)?

Answer:

Pyrazine ligands with asymmetric substitution (e.g., bromine + pentafluoropropoxy) induce helical chain packing in MOFs (e.g., Zn(pyz)(MoO₂F₄)), breaking centrosymmetry. This acentric packing enables NLO properties (e.g., SHG efficiency ≈ 10× quartz) . Fluorinated groups enhance polarizability anisotropy (Δα ≈ 2.5 ų), critical for second-harmonic generation .

Key Data:

Basic: How is energy transfer from vibrationally excited pyrazines to CO₂ quantified in collision studies?

Answer:

Diode laser spectroscopy measures rotational/translational energy transfer (ΔE = 2550–7090 cm⁻¹) from hot pyrazine (prepared by 248 nm excitation) to CO₂. Nascent rotational distributions (J = 58–82) and velocity recoils (v = 500–800 m/s) are temperature-independent, indicating repulsive-force-dominated V→R/T transfer .

Key Data:

Advanced: What methodologies optimize the catalytic activity of graphite-conjugated pyrazines (GCPs) for oxygen reduction?

Answer:

Electrophilicity tuning via electron-withdrawing substituents (e.g., pentafluoropropoxy) enhances GCP catalytic rates by 70-fold. Cyclic voltammetry (CV) in 0.1 M KOH shows onset potentials (E_onset) shifting +150 mV for fluorinated GCPs vs. unsubstituted analogs . DFT calculations correlate activity with pyrazine LUMO energy (E_LUMO ≈ −3.2 eV) .

Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。